5-bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
5-bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a piperidine ring linked to an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or piperidine derivatives .
Scientific Research Applications
5-bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and piperidine-oxazole hybrids. Examples are:
- 5-chloro-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
- 5-fluoro-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
Uniqueness
What sets 5-bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the bromine atom, in particular, can influence its interactions with biological targets and its overall stability .
Properties
IUPAC Name |
4-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c15-12-5-16-14(17-6-12)21-8-11-1-3-19(4-2-11)7-13-9-20-10-18-13/h5-6,9-11H,1-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUKRJQIEABGIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=COC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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